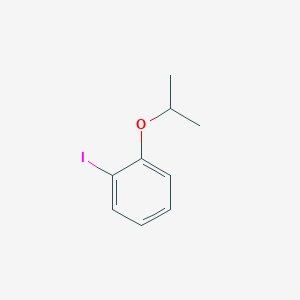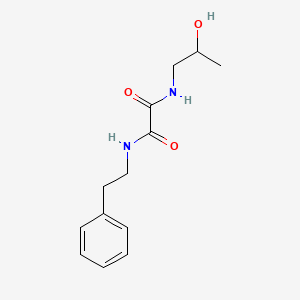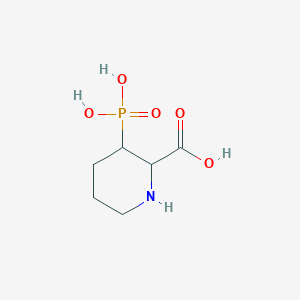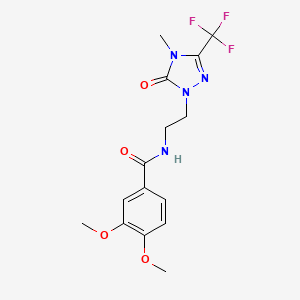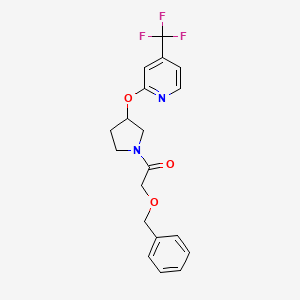
2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its diverse range of applications in scientific research. It features a complex structure combining a benzyloxy group, a pyrrolidinyl unit, and a trifluoromethylpyridinyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The general synthetic route might start with the preparation of key intermediates, such as the benzyloxy and pyrrolidinyl derivatives. Specific reaction conditions often include:
Step 1 Benzylation
- Formation of the benzyloxy group through benzylation of a suitable hydroxyl precursor using benzyl chloride and a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Pyrrolidinylation
- Introduction of the pyrrolidinyl unit via a nucleophilic substitution reaction between a suitable halogenated intermediate and pyrrolidine in a polar solvent like ethanol.
Step 3 Trifluoromethylation
- Incorporation of the trifluoromethylpyridinyl moiety using trifluoromethyl halides and a strong base like sodium hydride in an inert atmosphere.
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions for higher yields and purities, and employing continuous flow reactors and automated systems for efficiency.
Analyse Des Réactions Chimiques
2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes a variety of chemical reactions:
Oxidation
: The benzyloxy group can be oxidized to a carbonyl group using reagents like chromic acid or potassium permanganate.
Reduction
: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution
: The trifluoromethylpyridinyl unit can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines under mild conditions.
These reactions can produce a range of derivatives, enhancing the compound's utility in various applications.
Applications De Recherche Scientifique
This compound serves various roles in scientific research:
Chemistry
: Utilized as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology
: Investigated for its potential as a biochemical probe in understanding biological pathways.
Medicine
: Explored for therapeutic applications, particularly in the development of pharmaceutical agents due to its trifluoromethyl group, which often enhances biological activity.
Industry
: Used in the production of specialty chemicals and materials with unique properties, particularly in the electronics and agrochemical sectors.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. The benzyloxy and pyrrolidinyl groups often contribute to its binding affinity, while the trifluoromethylpyridinyl moiety can enhance its lipophilicity and metabolic stability, leading to improved efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Compared to compounds like 2-(Benzyloxy)pyrrolidine and 1-(Trifluoromethyl)pyridine, 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone boasts a unique combination of functionalities:
2-(Benzyloxy)pyrrolidine
lacks the trifluoromethylpyridinyl moiety, making it less lipophilic and potentially less bioactive.
1-(Trifluoromethyl)pyridine
does not contain the benzyloxy or pyrrolidinyl groups, reducing its versatility in synthetic applications.
This compound's distinctive structure results in enhanced reactivity and a broader range of applications, making it a valuable tool in scientific research.
Hope this was the kind of deep dive you were looking for
Propriétés
IUPAC Name |
2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-6-8-23-17(10-15)27-16-7-9-24(11-16)18(25)13-26-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIMPMXVZPDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
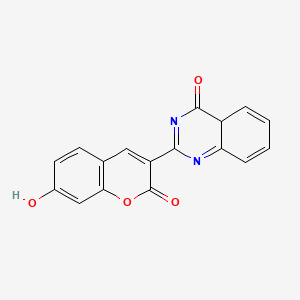
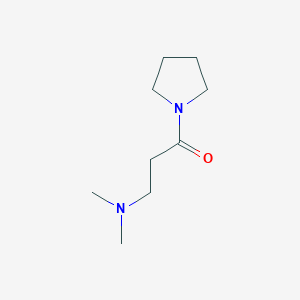
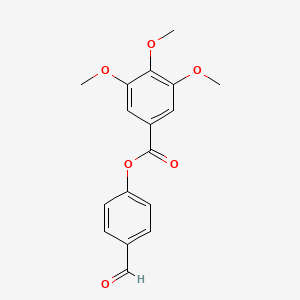
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid](/img/structure/B2780948.png)
![1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one](/img/structure/B2780952.png)
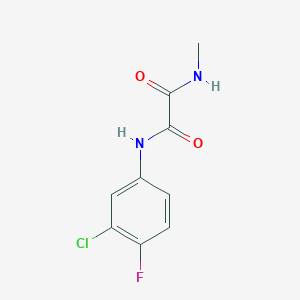
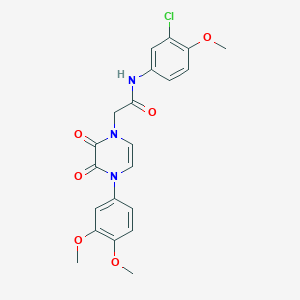


![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)
